molecular formula C17H21NO2S B2731328 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide CAS No. 2034256-94-3

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide

Cat. No.: B2731328
CAS No.: 2034256-94-3
M. Wt: 303.42
InChI Key: IHJOBUPLNDBMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide is an organic compound with the molecular formula C 17 H 21 NO 2 S and a molecular weight of 303.42 g/mol . This chiral molecule features a thiophene heterocycle, a phenyl ring, and a hydroxypropyl linker, forming a complex scaffold of interest in medicinal chemistry research. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Thiophene derivatives are a significant class of compounds in pharmaceutical research. For instance, structurally related compounds based on a thiophene scaffold have been identified as promising hits in phenotypic screenings for antiviral agents, demonstrating the value of this heterocyclic system in drug discovery . Specifically, such derivatives have been explored as potent, orally active viral entry inhibitors against viruses like Ebola, acting through a mechanism that involves binding to the viral glycoprotein . This highlights the potential of the thiophene core in the development of novel antiviral therapies. Researchers can utilize this specific chemical, with its hydroxy and amide functional groups, as a versatile building block or intermediate in the synthesis of more complex molecules for various biochemical and pharmacological studies. Its structural properties make it a candidate for further investigation in high-throughput screening and the development of new therapeutic agents.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-2-15(13-6-4-3-5-7-13)17(20)18-10-8-16(19)14-9-11-21-12-14/h3-7,9,11-12,15-16,19H,2,8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJOBUPLNDBMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide is a novel compound that features a thiophene ring, a phenyl group, and a butanamide moiety. This compound is categorized under thiophene derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The compound's unique structure may confer specific biological properties that warrant further investigation.

  • Molecular Formula : C17H21NO2S
  • Molecular Weight : 303.4 g/mol
  • CAS Number : 1421483-62-6

Biological Activity Overview

Thiophene derivatives, including this compound, have been associated with various pharmacological activities:

  • Anti-inflammatory Effects : Thiophene compounds often exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.
  • Analgesic Properties : Some derivatives have shown promise in pain relief, possibly by affecting pain signaling pathways.
  • Antimicrobial Activity : The presence of the thiophene ring has been linked to enhanced antimicrobial effects against various pathogens.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Mechanisms may include:

  • Modulation of enzyme activity.
  • Interaction with receptor signaling pathways.
    These interactions can lead to therapeutic effects in various disease models.

Case Study: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of thiophene derivatives reported that compounds similar to this compound significantly reduced inflammation markers in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Analgesic Effects

In another study, a related thiophene compound was evaluated for its analgesic properties using the formalin test in rats. Results indicated a notable reduction in pain responses, suggesting that the compound engages pain pathways effectively.

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